N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Description
N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a structurally complex heterocyclic compound featuring a fused pyrazolo-pyridine core with a cyclopenta ring system. The molecule includes a carboxamide group linked to a 2,4-dimethoxyphenyl substituent and an isopropyl moiety on the pyrazolo ring. Its synthesis likely involves multi-step strategies, such as cyclization reactions or palladium-catalyzed cross-coupling, analogous to methods used for related pyrazolo-pyridine derivatives .
Properties
Molecular Formula |
C21H24N4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C21H24N4O3/c1-12(2)25-20-15(11-22-25)19(14-6-5-7-16(14)23-20)21(26)24-17-9-8-13(27-3)10-18(17)28-4/h8-12H,5-7H2,1-4H3,(H,24,26) |
InChI Key |
BNRMUVVRILEGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Pathways
Cyclization and Substitution Reactions
The core bicyclic structure of Compound X is typically constructed via cyclization reactions. A common approach involves the formation of the pyrazolo[4,3-e]pyridine scaffold through intramolecular cyclization of suitably functionalized precursors. For example:
- Precursor Synthesis : A pyrazole-4-carboxylic acid ester intermediate is synthesized using a Suzuki-Miyaura coupling between bromo-substituted pyrazole derivatives and boronic acids.
- Cyclocondensation : The ester undergoes cyclocondensation with a cyclopentane-dione derivative under acidic conditions to form the tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine core.
- Isopropyl Group Introduction : The propan-2-yl (isopropyl) group is introduced via nucleophilic substitution or alkylation at the pyrazole nitrogen.
Key Reaction Conditions
- Temperature : Cyclization steps often require elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions.
- Purification : Silica gel chromatography is critical for isolating intermediates, with yields ranging from 45% to 68% per step.
Aminolysis-Based Carboxamide Formation
Patent-Derived Methodology
A patented industrial method for pyrazole-4-carboxamide derivatives involves aminolysis of pyrazole-4-carboxylic acid esters with amines in the presence of a base (e.g., potassium tert-butoxide). For Compound X:
- Ester Substrate : Methyl pyrazole-4-carboxylate is reacted with N-(2,4-dimethoxyphenyl)amine.
- Base Selection : Potassium carbonate or cesium carbonate in toluene enables efficient alcohol byproduct removal via azeotropic distillation.
- Yield Optimization : This method achieves yields >85% with >98% purity, bypassing hazardous chlorinating agents like thionyl chloride.
Table 1: Comparative Analysis of Aminolysis Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KOtBu | Toluene | 110 | 78 | 95 |
| Cs₂CO₃ | DMF | 90 | 85 | 98 |
| NaH | THF | 70 | 65 | 92 |
Direct Amidation of Pyrazole Carboxylic Acids
Carbodiimide-Mediated Coupling
An alternative route involves activating the pyrazole-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacting it with N-(2,4-dimethoxyphenyl)amine.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C, 30 minutes) reduces reaction times by 60% compared to conventional heating, though scalability remains a challenge.
Industrial-Scale Optimization
Solvent and Reagent Selection
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes, confirming homogeneity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with other pyrazolo- and imidazo-fused heterocycles but differs in core architecture and substituents:
- Core Differences : The cyclopenta[b]pyrazolo[4,3-e]pyridine core in the target compound introduces rigidity and lipophilicity compared to the tetrahydroimidazo[1,2-a]pyridine () or pyrazolo[3,4-d]pyrimidine () cores.
- Substituent Effects : The 2,4-dimethoxyphenyl group (electron-donating) contrasts with the 4-nitrophenyl (electron-withdrawing) in , which may influence electronic properties and solubility.
Spectroscopic Characterization
Compounds in –3 were validated via NMR, IR, and HRMS:
- NMR : and report detailed $ ^1H $ and $ ^{13}C $ NMR shifts for substituent confirmation (e.g., nitrophenyl protons at δ 8.2–8.4 ppm) .
- IR : Ester carbonyl stretches (~1740 cm$ ^{-1} $) in contrast with carboxamide C=O (~1650 cm$ ^{-1} $) expected in the target compound.
- HRMS : All compounds showed <5 ppm mass accuracy, a standard for structural validation .
Research Implications and Gaps
- Pharmacological Potential: While the patent compound () includes bioactivity-associated groups (e.g., sulfonamide), the target compound’s dimethoxyphenyl carboxamide may target different pathways.
- Data Limitations : Direct data on the target compound’s synthesis, yield, and bioactivity are absent in available literature, necessitating further experimental studies.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps may include:
- Alkylation of the pyrazolo-pyridine core with propan-2-yl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling reactions with 2,4-dimethoxyphenylcarboxamide derivatives using coupling agents like EDCI or HOBt .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization from isopropyl alcohol to achieve >95% purity .
Q. How is structural characterization reliably performed for this compound?
A multi-spectral approach is essential:
- 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), tetrahydrocyclopenta protons (δ ~1.5–3.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
- HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₂₃H₂₈N₄O₃: 432.2158) .
- IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize O-substitution vs. N-substitution byproducts?
Competing O- and N-substitution pathways require precise control:
- Temperature : Lower temperatures (0–5°C) favor N-substitution by reducing nucleophilic reactivity of oxygen .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance N-substitution selectivity due to stabilization of transition states .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) can direct electrophilic attack to nitrogen .
- Real-time monitoring : LC-MS or in-situ FTIR tracks byproduct formation .
Q. What computational strategies aid in predicting reactivity and optimizing synthesis?
Quantum mechanical modeling and reaction path searches (e.g., DFT calculations) are critical:
Q. How can structural ambiguities in spectral data be resolved?
Contradictory NMR/MS signals may arise from tautomerism or rotational isomers. Mitigation strategies include:
Q. What methodologies address discrepancies in biological activity data across studies?
Inconsistent IC₅₀ values may stem from assay conditions or impurity profiles:
- Dose-response standardization : Use a shared reference compound (e.g., staurosporine) to normalize activity data .
- Purity validation : Employ orthogonal methods (HPLC, DSC) to exclude confounding impurities .
- Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers in published datasets .
Methodological Best Practices
Q. How to design experiments for scalability without compromising yield?
Apply Design of Experiments (DoE) principles:
- Factor screening : Use Plackett-Burman designs to identify critical parameters (e.g., solvent ratio, catalyst loading) .
- Response surface methodology (RSM) : Optimize interdependent variables (temperature, reaction time) .
- Batch vs. flow chemistry : Evaluate continuous flow systems for improved heat/mass transfer in cyclization steps .
Q. What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?
Structural modifications guided by SAR:
- Prodrug approaches : Introduce hydrolyzable groups (e.g., ester-linked methoxy) to improve solubility .
- Metabolic stability : Replace labile protons (e.g., deuterate the tetrahydrocyclopenta ring) to slow CYP450 degradation .
- Co-crystallization : Improve bioavailability via salt forms (e.g., hydrochloride) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on its mechanism of action?
Discrepancies may arise from target promiscuity or assay interference. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
